2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole
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Overview
Description
2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a chloropyridinyl group and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The chloropyridinyl and trifluoromethylbenzyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-3-pyridinyl)-1H-benzimidazole
- 1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole
- 2-(3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole
Uniqueness
Compared to similar compounds, 2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is unique due to the presence of both the chloropyridinyl and trifluoromethylbenzyl groups
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3/c21-18-9-8-14(11-25-18)19-26-16-6-1-2-7-17(16)27(19)12-13-4-3-5-15(10-13)20(22,23)24/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJOFBIIEAKWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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